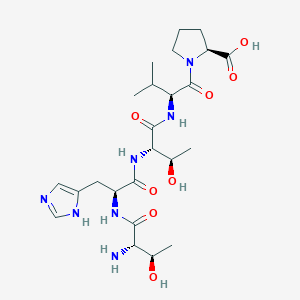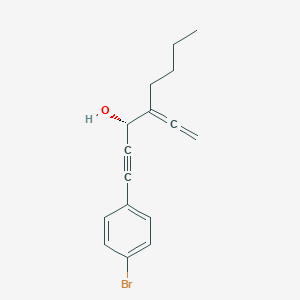
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes an alkyne group, a hydroxyl group, and a bromophenyl group. Its stereochemistry is defined by the (3S) configuration, which plays a crucial role in its reactivity and interactions.
Vorbereitungsmethoden
The synthesis of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- involves several steps, typically starting from commercially available precursors. The synthetic route often includes:
Alkyne Formation:
Bromophenyl Group Introduction: The bromophenyl group is introduced via a substitution reaction, often using a brominated aromatic compound.
Hydroxyl Group Addition: The hydroxyl group is added through a hydration reaction, which may involve the use of catalysts to ensure the correct stereochemistry.
Ethenylidene Group Formation: The final step involves the formation of the ethenylidene group, which can be achieved through various methods, including Wittig reactions or other olefination techniques.
Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and advanced purification techniques to ensure high purity and consistency.
Analyse Chemischer Reaktionen
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, often using reagents like PCC or Jones reagent.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, often with nucleophiles like amines or thiols.
Addition Reactions: The alkyne group can participate in addition reactions, such as hydroboration-oxidation, to form various products.
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Wirkmechanismus
The mechanism by which 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- exerts its effects involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. The bromophenyl group can engage in π-π interactions and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- can be compared with similar compounds such as:
1-Octyn-3-ol: Lacks the bromophenyl and ethenylidene groups, resulting in different reactivity and applications.
1-(4-Bromophenyl)-1-butyne: Lacks the hydroxyl and ethenylidene groups, affecting its chemical properties and uses.
1-(4-Bromophenyl)-4-ethenylidene-1-butanol: Similar structure but different stereochemistry, leading to variations in biological activity and interactions.
The uniqueness of 1-Octyn-3-ol, 1-(4-bromophenyl)-4-ethenylidene-, (3S)- lies in its combination of functional groups and stereochemistry, which confer specific reactivity and applications not found in other compounds.
Eigenschaften
CAS-Nummer |
651020-88-1 |
|---|---|
Molekularformel |
C16H17BrO |
Molekulargewicht |
305.21 g/mol |
InChI |
InChI=1S/C16H17BrO/c1-3-5-6-14(4-2)16(18)12-9-13-7-10-15(17)11-8-13/h7-8,10-11,16,18H,2-3,5-6H2,1H3/t16-/m0/s1 |
InChI-Schlüssel |
YGRNLXPJEORUSL-INIZCTEOSA-N |
Isomerische SMILES |
CCCCC(=C=C)[C@H](C#CC1=CC=C(C=C1)Br)O |
Kanonische SMILES |
CCCCC(=C=C)C(C#CC1=CC=C(C=C1)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Bicyclo[2.2.2]octan-1-yl)methanethiol](/img/structure/B14233597.png)
![2-[6-(Pyridin-4-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233603.png)
![(4S)-2-[(4,4-Difluorobut-3-en-1-yl)sulfanyl]-4-ethyl-4,5-dihydro-1,3-thiazole](/img/structure/B14233612.png)
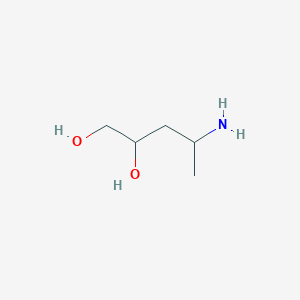
![3-[1-(Tributylstannyl)ethenyl]heptan-2-one](/img/structure/B14233627.png)
![6-[6-(Dimethylamino)-5-(propane-1-sulfinyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233634.png)
![1,1'-(1,3-Phenylene)bis[3-(2-phenylhydrazinyl)-1H-pyrrole-2,5-dione]](/img/structure/B14233637.png)
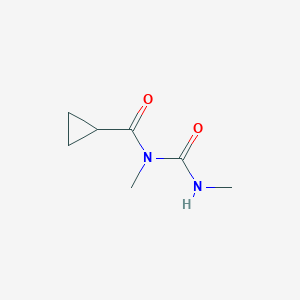
![Benzonitrile, 2,2'-[1,10-decanediylbis(oxy)]bis-](/img/structure/B14233651.png)
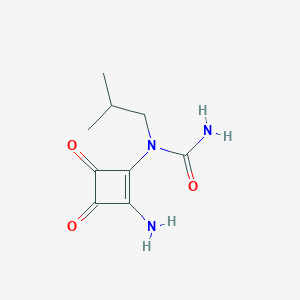
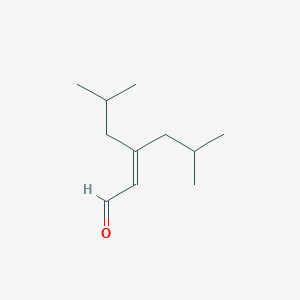

![4,5-Diphenyl-2-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14233683.png)
